

spectroscopic data of 2-Chloro-5-nitrobenzonitrile (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-nitrobenzonitrile** ($C_7H_3ClN_2O_2$), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **2-Chloro-5-nitrobenzonitrile** is supported by a combination of spectroscopic techniques. The data presented here is compiled from various spectral databases.^{[1][2][3]}

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectral Data of **2-Chloro-5-nitrobenzonitrile**^{[1][4]}

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.65	d	2.5	H-6
8.40	dd	8.8, 2.5	H-4
7.88	d	8.8	H-3

Solvent: CDCl_3 Spectrometer Frequency: Varian A-60D[1]

Table 2: ^{13}C NMR Spectral Data of **2-Chloro-5-nitrobenzonitrile**[1]

Chemical Shift (δ , ppm)	Assignment
147.2	C-5
140.1	C-3
133.9	C-1
130.4	C-6
128.9	C-4
115.8	C-2
115.1	CN

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin.[1]

1.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.[1][2][5]

Table 3: Key IR Absorption Bands for **2-Chloro-5-nitrobenzonitrile**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~2230	C≡N Stretch	Nitrile
~1525	Asymmetric NO ₂ Stretch	Nitro
~1350	Symmetric NO ₂ Stretch	Nitro
~1580, ~1470	C=C Stretch	Aromatic Ring
~880	C-Cl Stretch	Chloro

Technique: KBr Wafer or ATR[1]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of **2-Chloro-5-nitrobenzonitrile** is 182.56 g/mol .[1]

Table 4: Mass Spectrometry Data for **2-Chloro-5-nitrobenzonitrile**[1][3]

m/z	Relative Intensity	Proposed Fragment
182	High	[M] ⁺ (Molecular Ion)
152	Moderate	[M-NO] ⁺
147	Moderate	[M-Cl] ⁺
126	Moderate	[M-NO ₂] ⁺
101	High	[C ₆ H ₃ CN] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Chloro-5-nitrobenzonitrile** (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a final volume of

approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[6][7] To ensure a homogenous magnetic field, the sample should be free of any solid particles; filtration through a small plug of glass wool in a Pasteur pipette can be employed if necessary. The spectrum is recorded on an NMR spectrometer (e.g., 60 MHz for the referenced ^1H spectrum).[1] For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a higher concentration and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C isotope.[7] Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[7][8]

2.2. Infrared (IR) Spectroscopy

For solid samples like **2-Chloro-5-nitrobenzonitrile**, the Attenuated Total Reflectance (ATR) or KBr pellet/wafer method is commonly used.[1]

- **ATR-IR:** A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory of an FTIR spectrometer.[9] Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum.[9] The spectrum is typically recorded over a range of 4000-400 cm^{-1} .[9]
- **KBr Wafer:** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. The KBr disk is then placed in the sample holder of the IR spectrometer.[2]

2.3. Mass Spectrometry (MS)

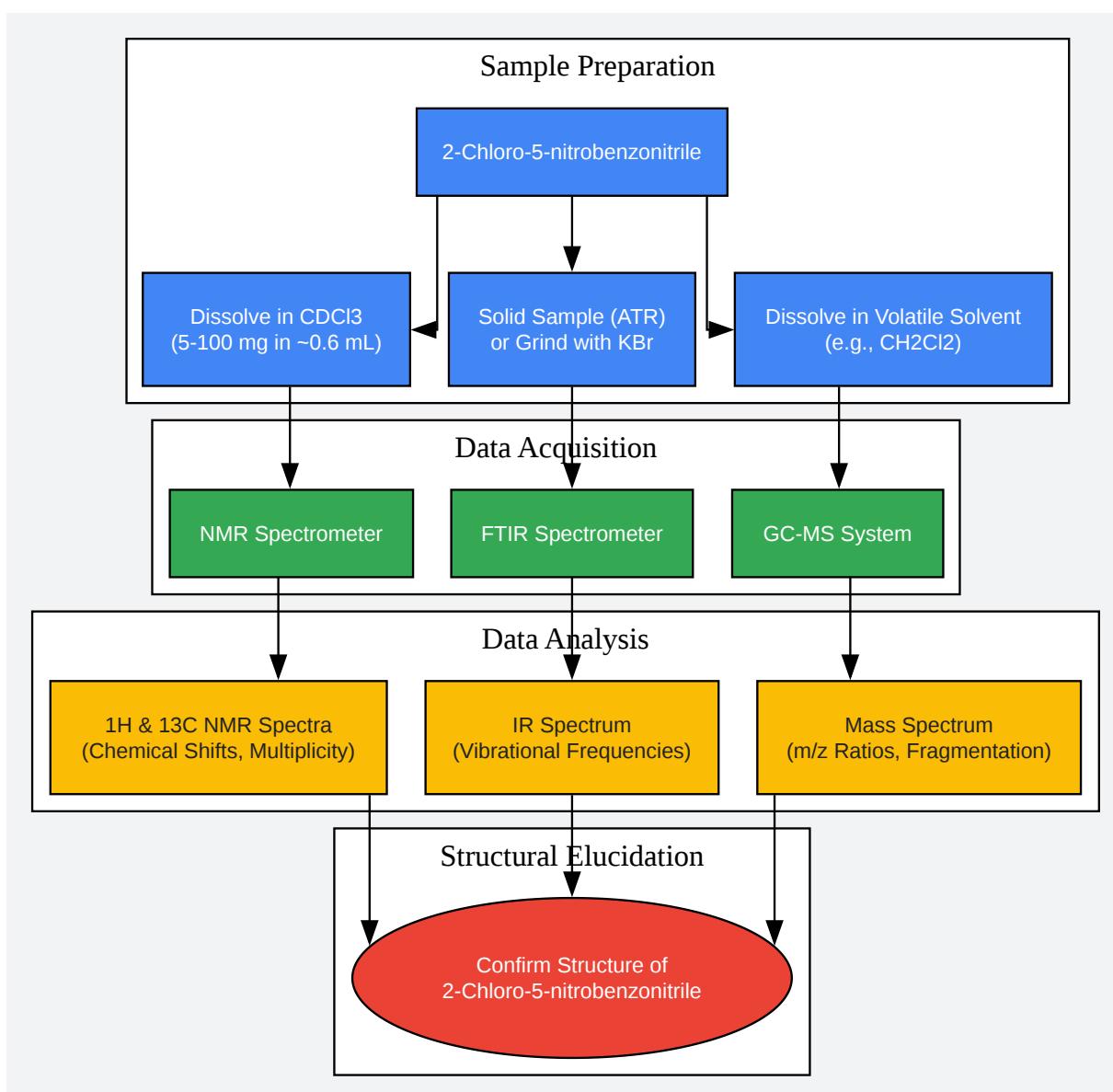
For a volatile compound like **2-Chloro-5-nitrobenzonitrile**, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique.[1][9]

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.[9] The compound is vaporized and separated from the solvent and any impurities on a capillary column.[9] The separated compound then enters the mass spectrometer's ion source.[10] In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11][12] The resulting positively charged ions are accelerated and separated

by a mass analyzer based on their mass-to-charge (m/z) ratio.[10][11] A detector then records the abundance of each ion.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Chloro-5-nitrobenzonitrile**.



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Caption: General workflow for the spectroscopic analysis of **2-Chloro-5-nitrobenzonitrile**.

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